(R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide
Description
(R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide is a chiral sulfinamide derivative characterized by a pyridin-3-ylmethylene group attached to the sulfinamide nitrogen. Sulfinamides of this class are widely employed as chiral auxiliaries in asymmetric synthesis, enabling stereocontrol in C–C and C–heteroatom bond-forming reactions . The pyridine moiety introduces unique electronic and steric properties, distinguishing it from analogs with aryl, aliphatic, or fluorinated substituents.
Properties
IUPAC Name |
(NE,R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNAHRVOYMEED-CEFACKQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a tool in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., perfluorophenyl , CF₃ ) increase imine electrophilicity, accelerating nucleophilic additions.
- Bulky substituents (e.g., phenylpentylidene ) enhance stereoselectivity by restricting conformational flexibility.
- Heterocyclic groups (e.g., oxetanylidene ) improve solubility in polar solvents (e.g., water solubility: 1.00E+06 mg/L).
Common Strategies
- Condensation Reactions : Most analogs are synthesized via Ti(OEt)₄-mediated condensation of (R)-2-methylpropane-2-sulfinamide with ketones or aldehydes (e.g., 1-phenylpentan-1-one ).
- Catalytic Asymmetric Routes : Ru-catalyzed diastereoselective amination achieves >90% yield for aliphatic derivatives (e.g., (R)-2-methyl-N-((R)-3-methylbutan-2-yl)propane-2-sulfinamide) .
- Avoiding Unstable Intermediates : Wittig reactions coupled with sulfinamide condensation improve yields for pyridine-containing analogs (e.g., sitagliptin intermediates ).
Yield and Efficiency
- Oxetanylidene Derivative : Produced in 42% yield via Lewis acid-promoted cyclization .
- Trifluoroethylidene Derivative : High purity (98%) achieved through optimized dehydration protocols .
Physicochemical Properties
Notes:
- Pyridine-containing derivatives may exhibit lower solubility in water compared to oxetanylidene analogs due to aromatic hydrophobicity.
- Safety : Fluorinated derivatives (e.g., trifluoroethylidene ) require inert atmosphere storage to prevent decomposition.
Stereoselectivity and Diastereoselectivity
- Perfluorophenyl Derivative : Exhibits high diastereoselectivity (>20:1 dr) in propargylic Mg reagent additions due to electronic effects .
- Aliphatic Derivatives : Ru catalysis achieves >95% ee in amination reactions .
- Pyridine vs. Phenyl : Pyridine’s nitrogen atom may coordinate to metal catalysts, altering transition-state geometry and selectivity compared to phenyl analogs .
Biological Activity
(R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide is a sulfinamide compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfinamide functional group, which typically enhances biological activity by influencing the interactions with biological targets. The presence of a pyridine ring contributes to its lipophilicity and ability to penetrate cell membranes.
Research indicates that this compound may act through several mechanisms:
- TRPV1 Antagonism : It has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. Compounds with similar structures have demonstrated potent antagonistic effects against TRPV1 activators such as capsaicin and heat .
- Anti-inflammatory Activity : In vivo studies have suggested that derivatives of sulfinamides exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators .
- Neuroprotective Effects : Research on related compounds suggests potential neuroprotective roles, particularly in models of nerve injury. The inhibition of certain enzymes involved in neurodegeneration has been observed .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| TRPV1 Antagonism | Potent inhibition | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Neuroprotection | Inhibition of neurodegenerative pathways |
Case Studies
Several studies have explored the biological activity of related sulfinamide compounds:
- TRPV1 Studies : A series of sulfonamidopyridine derivatives were synthesized and tested for their ability to inhibit TRPV1 activation. These studies revealed structure-activity relationships that highlight the importance of specific substituents for enhancing antagonistic potency .
- In Vivo Anti-inflammatory Models : In vivo experiments demonstrated that certain sulfinamide derivatives significantly reduced inflammation in animal models, supporting their potential therapeutic use in inflammatory diseases .
- Neuroprotective Studies : Research has indicated that compounds similar to this compound can form protective adducts in neuronal tissues, suggesting a role in mitigating damage from oxidative stress and excitotoxicity .
Q & A
Q. What are the common synthetic routes for (R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide?
Methodological Answer: The compound is typically synthesized via asymmetric catalysis or imine condensation . Key methods include:
- Rhodium-catalyzed asymmetric allylation : Using Rh catalysts with tert-butanesulfinamide precursors, achieving high diastereomeric ratios (dr > 20:1) and enantioselectivity. Reaction conditions involve polar solvents (e.g., CHCl₃) and characterization via NMR and HRMS .
- Ti(OEt)₄-mediated imine formation : Condensation of ketones with (R)-2-methylpropane-2-sulfinamide in dry THF at elevated temperatures (75°C), yielding imines with >90% efficiency .
- Zn-catalyzed diastereoselective synthesis : For trifluoromethylated analogs, using DMF as a solvent and hemiaminal intermediates, followed by column chromatography purification .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | dr/ee | Key Reference |
|---|---|---|---|---|---|
| Rh-catalyzed allylation | Rh | CHCl₃ | 83–94 | dr > 20:1 | |
| Ti-mediated imine | Ti(OEt)₄ | THF | 93 | N/A | |
| Zn-catalyzed addition | Zn | DMF | 85–98 | dr > 10:1 |
Q. How is structural confirmation of this sulfinamide performed using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the imine (δ ~8.5 ppm for CH=N), sulfinamide tert-butyl group (δ ~1.2 ppm for C(CH₃)₃), and pyridinyl protons (δ ~7.3–8.5 ppm). Coupling constants (e.g., J = 16.0 Hz for allylic protons) validate stereochemistry .
- HRMS : Verify molecular ion peaks (e.g., [M + Na]⁺) with <0.5 ppm error .
- Optical rotation : Measure specific rotation (e.g., [α]ᴅ = -31.4° in CHCl₃) to confirm enantiopurity .
Advanced Research Questions
Q. How do different catalytic systems influence diastereoselectivity in sulfinamide synthesis?
Methodological Answer:
- Rh vs. Zn Catalysis : Rh catalysts (e.g., [Rh(cod)₂]OTf) favor anti selectivity in allylation due to rigid transition states, achieving dr > 20:1 . In contrast, Zn-mediated reactions rely on steric effects of trifluoromethyl groups, yielding dr > 10:1 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Lewis acid activity in Zn catalysis, while CHCl₃ stabilizes Rh intermediates .
Q. What methodologies resolve contradictions in NMR data for sulfinamide derivatives?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolves overlapping peaks (e.g., allylic protons) by altering thermal conditions .
- 2D NMR (COSY, HSQC) : Assigns ambiguous signals, such as distinguishing pyridinyl CH=N from aromatic protons .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as demonstrated for bicyclobutane derivatives .
Q. How can computational chemistry predict stereochemical outcomes in sulfinamide synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to predict enantioselectivity. For example, Rh-catalyzed allylation pathways are analyzed for energy barriers of syn vs. anti addition .
- Molecular Docking : Used in asymmetric hydrogenation studies to optimize ligand-catalyst interactions, as shown in Ru-catalyzed reactions .
- X-ray Crystallography : Validates computational models by comparing predicted and observed bond lengths/angles (e.g., Ph-to-Ph distances in chiral crystals) .
Data Contradiction Analysis Example
Issue: Conflicting reports on diastereomeric ratios (dr) for similar sulfinamides.
Resolution:
- Reaction Optimization : Adjust catalyst loading (e.g., 2–5 mol% Rh) or temperature (-78°C to rt) to improve dr .
- Purification Techniques : Use silica gel chromatography (PE/EA = 1:1) to isolate major diastereomers, as done for (R)-2-Methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide (dr > 20:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
